molecular formula C13H12BrN5O2S B2791441 4-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide CAS No. 2034463-49-3

4-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2791441
CAS No.: 2034463-49-3
M. Wt: 382.24
InChI Key: SMIMZFHHWMIEGR-UHFFFAOYSA-N
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Description

4-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a synthetic hybrid heterocyclic compound designed for advanced antimicrobial research and drug discovery. Its molecular architecture strategically incorporates three pharmacologically active motifs: a 1,2,4-oxadiazole ring, a 1H-pyrazole nucleus, and a thiophene carboxamide unit. This combination is engineered to target pressing global health challenges, particularly multidrug-resistant bacterial infections. The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its significant antibacterial properties. Recent studies have demonstrated that 1,2,4-oxadiazole-based small molecules can function as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, with some hybrids exhibiting inhibitory concentrations in the nanomolar range (120-270 nM) and potent minimum inhibitory concentrations (MIC) against pathogens like Escherichia coli and Staphylococcus aureus . Simultaneously, the 1-ethyl-1H-pyrazole component contributes to the compound's bioactivity profile, as pyrazole derivatives are extensively documented in scientific literature for their diverse pharmacological applications, including antibacterial and antiviral effects . The inclusion of a thiophene ring further enhances the molecule's research utility, as this heterocycle is a common structural feature in compounds investigated for antimicrobial and antiviral activities, including inhibition of viral replication in hepatocellular carcinoma cell lines . This compound is intended solely for research purposes by qualified scientists in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

4-bromo-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN5O2S/c1-2-19-6-8(4-16-19)12-17-11(21-18-12)5-15-13(20)10-3-9(14)7-22-10/h3-4,6-7H,2,5H2,1H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIMZFHHWMIEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. The bromo-substitution on the thiophene ring is achieved through electrophilic aromatic substitution reactions. The pyrazole and oxadiazole moieties are then introduced through subsequent reactions involving appropriate precursors and reagents.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also require considerations for safety, waste management, and cost-effectiveness.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in the following reaction categories:

Nucleophilic Substitution (SNAr)

The bromine atom on the thiophene ring undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:

  • Reaction with amines : Produces aryl amines via displacement of bromide.

  • Reaction with thiols : Forms thioether derivatives.

Oxidation and Reduction

  • Oxidation : The thiophene sulfur can be oxidized to sulfoxide or sulfone derivatives using H2_2O2_2 or m-CPBA .

  • Reduction : The oxadiazole ring may undergo ring-opening reduction with LiAlH4_4 to form amidines.

Cyclization Reactions

The oxadiazole and pyrazole rings can act as directing groups for cyclization. For instance, heating with acetic anhydride facilitates cyclization to form fused heterocycles .

Key Reagents and Reaction Conditions

Experimental data from analogous oxadiazole-thiophene systems highlight critical parameters :

Reaction Type Reagents/Conditions Yield (%) Time
Nucleophilic SubstitutionK2_2CO3_3, DMF, 80°C70–856–8 h
Oxidation (Sulfone)m-CPBA, CH2_2Cl2_2, 0°C → RT652 h
Microwave CyclizationAc2_2O, ZnCl2_2, 140°C (microwave)79–928–10 min
Reduction (Oxadiazole)LiAlH4_4, THF, reflux55–604 h

Major Products and Structural Analysis

Reactions yield derivatives with modified bioactivity:

Substitution Products

  • Bromo → Amine :

    • Product: 4-amino-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

    • Characterization: IR (N–H stretch: 3367 cm1^{-1}), 1^1H NMR (δ 5.69 ppm, oxadiazole C2_2-H) .

Oxidation Products

  • Thiophene Sulfone :

    • Product: 4-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide

    • LCMS: m/z 577.17 (M+^+) .

Comparative Analysis of Synthetic Methods

Microwave-assisted synthesis significantly enhances efficiency compared to conventional methods :

Parameter Conventional Method Microwave Method
Reaction Time7–9 h8–10 min
Yield Range55–74%79–92%
Energy EfficiencyLowHigh

Influence of Substituents on Reactivity

  • Ethyl Group (Pyrazole) : Enhances steric hindrance, slowing electrophilic substitution at the pyrazole C-4 position.

  • Oxadiazole Ring : Stabilizes intermediates during nucleophilic attacks due to electron-withdrawing effects.

Mechanistic Insights

  • Oxadiazole Ring Opening : LiAlH4_4 reduces the oxadiazole to a diamino intermediate, confirmed by 13^{13}C NMR (δ 78.4 ppm, oxadiazole carbon) .

  • Thiophene Bromine Activation : Electron-deficient thiophene facilitates SNAr reactions, as shown by DFT calculations in related systems.

Scientific Research Applications

Biological Applications

Pharmacological Potential
The compound exhibits promising pharmacological properties, particularly as an anti-cancer agent. Research indicates that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, studies have shown that derivatives of this compound can induce apoptosis in tumor cells through the activation of caspases and the modulation of Bcl-2 family proteins.

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors within cancer cells. This interaction can lead to alterations in cell proliferation and survival, making it a candidate for further development in cancer therapy.

Material Science Applications

Organic Electronics
Due to its unique electronic properties, 4-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is being explored for applications in organic electronics. Its thiophene component contributes to good charge transport properties, making it suitable for use in organic field-effect transistors (OFETs) and organic solar cells.

Photovoltaic Devices
Research has indicated that incorporating this compound into photovoltaic devices can enhance their efficiency due to improved light absorption and charge mobility. The design of new materials based on this compound could lead to more efficient solar energy conversion technologies.

Case Studies and Research Findings

  • Anti-Cancer Activity
    A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells). The research highlighted the importance of structural modifications in enhancing biological activity.
  • Organic Electronics
    Research conducted at a leading university demonstrated that films made from this compound exhibited higher mobility rates compared to traditional materials used in OFETs. This study emphasized the potential for developing high-performance electronic devices using novel organic compounds.
  • Synthesis and Characterization
    Comprehensive studies on the synthesis pathways of this compound have been documented, detailing various methods such as electrophilic aromatic substitution and subsequent coupling reactions. These findings are crucial for optimizing production methods for both research and industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups (e.g., oxadiazole, pyrazole, thiophene) or substitution patterns (e.g., bromine, sulfonamide). Below is a detailed analysis:

Functional Group Analog: 5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CAS: 827593-21-5)

  • Structural Similarities : Both compounds contain a brominated thiophene backbone and nitrogen-rich heterocycles (oxadiazole vs. triazole).
  • The triazole ring (vs. oxadiazole) may enhance metabolic stability due to reduced susceptibility to hydrolysis .
  • Research Findings : Sulfonamide analogs like 827593-21-5 are often explored as carbonic anhydrase inhibitors, suggesting the target compound could share similar enzyme-targeting capabilities but with modified selectivity.

Pyrazole-Oxadiazole Hybrid: (4-Bromo-1-ethyl-1H-pyrazol-5-yl)(2,6-dimethylmorpholino)methanone (CAS: 1005584-18-8)

  • Structural Similarities : Shares the 4-bromo-1-ethylpyrazole moiety and a morpholine-derived substituent.
  • Research Findings : Morpholine-containing analogs demonstrate improved blood-brain barrier penetration in preclinical studies, implying that the target compound’s oxadiazole-thiophene system may limit CNS activity.

Thiophene-Carboxamide Derivative: N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS: 1005584-31-5)

  • Structural Similarities : Both compounds feature a pyrazole-carboxamide group.
  • The chloro substituent (vs.
  • Research Findings : Chlorinated pyrazole-carboxamides are associated with anticancer activity (e.g., PARP inhibition), suggesting brominated analogs like the target compound may exhibit similar mechanisms with altered potency.

Biological Activity

The compound 4-bromo-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Synthesis

The molecular structure of the compound can be described as follows:

  • Core Structure : The compound features a thiophene ring substituted with a carboxamide group and a bromo substituent.
  • Functional Groups : The presence of an oxadiazole ring and a pyrazole moiety enhances its biological activity.

The synthesis typically involves multi-step reactions starting from commercially available precursors. For instance, the synthesis may include the formation of the pyrazole derivative followed by the introduction of the oxadiazole and thiophene rings through various coupling reactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrazole and thiophene derivatives exhibit significant antimicrobial properties. For example:

  • Antibacterial Effects : The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated Minimum Inhibitory Concentrations (MICs) in the range of 2–16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus2
Escherichia coli8
Pseudomonas aeruginosa16

Anticancer Activity

Emerging research suggests that compounds with similar structures to this compound may possess anticancer properties. For instance, derivatives with pyrazole scaffolds have been evaluated for their cytotoxic effects on various cancer cell lines, showing IC50 values as low as 10 µM in certain cases .

The biological activity of this compound is believed to stem from its ability to interfere with cellular processes:

  • Enzyme Inhibition : Compounds like this often act as enzyme inhibitors, disrupting metabolic pathways crucial for bacterial growth or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, leading to apoptosis in cancer cells.

Study 1: Antibacterial Efficacy

In a comparative study assessing various pyrazole derivatives, it was found that the compound exhibited up to 16-fold increased antibacterial activity compared to standard antibiotics like Oxytetracycline. This highlights its potential as a lead compound for developing new antimicrobial agents .

Study 2: Anticancer Properties

Another study focused on the cytotoxic effects of pyrazole derivatives against human cancer cell lines. The results indicated that compounds with similar structural motifs displayed significant inhibition of cell growth, suggesting that further development could lead to effective anticancer therapies .

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

Modification Impact on Activity Reference
Ethyl → CyclopropylEnhanced kinase inhibition (ΔIC₅₀: 2×)
Bromine → FluorineImproved antimicrobial potency (MIC↓)
Oxadiazole → ThiadiazoleReduced cytotoxicity (IC₅₀↑)
Methodology : Parallel synthesis of analogs followed by bioassays and molecular docking (e.g., AutoDock Vina) .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • LogP (predicted ~2.8, moderate lipophilicity).
    • BBB permeability (low due to polar oxadiazole).
  • Metabolic Stability : CYP3A4/2D6 docking simulations identify potential oxidation sites (e.g., ethyl group) .
  • Solubility Optimization : Co-crystallization with cyclodextrins improves aqueous solubility (1.5 mg/mL → 8.2 mg/mL) .

Advanced: How can contradictory biological data (e.g., variable IC₅₀ values) be resolved?

Methodological Answer:

  • Source Identification : Compare assay conditions (e.g., serum concentration in cytotoxicity assays affects results) .
  • Analytical Validation :
    • HPLC Purity Check : Ensure >95% purity (C18 column, acetonitrile/water gradient) .
    • Dose-Response Reproducibility : Triplicate experiments with independent synthetic batches .
  • Mechanistic Studies : Use siRNA knockdown to confirm target specificity if off-target effects are suspected .

Advanced: What strategies stabilize the oxadiazole ring against hydrolysis in physiological conditions?

Methodological Answer:

  • Electron-Withdrawing Substituents : Introduce nitro groups at C-3 of oxadiazole to reduce ring strain .
  • Prodrug Design : Mask the oxadiazole as a tert-butyl carbamate, cleaved enzymatically in vivo .
  • Formulation : Encapsulate in PEGylated liposomes to shield from aqueous degradation .

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